N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
Description
Properties
Molecular Formula |
C23H24N2O5S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H24N2O5S/c1-2-17-7-5-6-14-25(17)31(28,29)18-12-10-16(11-13-18)24-23(27)22-15-20(26)19-8-3-4-9-21(19)30-22/h3-4,8-13,15,17H,2,5-7,14H2,1H3,(H,24,27) |
InChI Key |
BYZMCABVSZHHKO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Esterification of Chromene Core
The initial step involves condensing 2-hydroxyacetophenone derivatives with diethyl oxalate in the presence of a base such as sodium ethoxide. This Knövenagel condensation yields ethyl 4-oxo-4H-chromene-2-carboxylate. Reaction conditions typically employ ethanol as the solvent at reflux temperatures (78–80°C) for 6–8 hours, achieving yields of 70–80%. The ester group stabilizes the chromene ring during subsequent reactions.
Hydrolysis to Carboxylic Acid
Saponification of the ester is conducted using aqueous sodium hydroxide (2M) in a methanol-water mixture (3:1 v/v) at 60–70°C for 4 hours. Acidification with HCl precipitates 4-oxo-4H-chromene-2-carboxylic acid in near-quantitative yields (80–90%). The absence of ester signals in (e.g., disappearance of δ~161 ppm carbonyl) confirms complete hydrolysis.
Amidation of Chromene Carboxylic Acid
The final step couples the chromene carboxylic acid with the sulfonamide aniline derivative.
Activation of Carboxylic Acid
The acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Stirring at 0°C for 30 minutes forms the active ester, which is then reacted with N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}amine at room temperature for 24 hours.
Purification and Characterization
Crude product is purified via flash chromatography (gradient elution with methanol/DCM) to remove unreacted starting materials and coupling byproducts. Final yields range from 55% to 65%, with LC-MS confirming a molecular ion peak at m/z 454.5 [M+H].
Optimization and Scalability
Solvent and Catalyst Screening
Comparative studies reveal that DMF outperforms THF and acetonitrile in amidation reactions due to superior solubility of intermediates (Table 1).
Table 1: Solvent Effects on Amidation Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 25 | 65 |
| THF | 25 | 42 |
| Acetonitrile | 25 | 38 |
Temperature-Dependent Sulfonylation
Elevating the sulfonylation temperature to 40°C reduces reaction time to 6 hours but risks sulfonyl chloride decomposition, lowering yields to 50–55%.
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency Comparison
| Step | Method A (Patent) | Method B (Academic) |
|---|---|---|
| Sulfonylation Yield | 70% | N/A |
| Amidation Yield | 65% | 60% |
| Total Time | 48 hours | 72 hours |
Method A, leveraging modern coupling agents, offers higher efficiency, whereas Method B prioritizes cost-effectiveness through classical techniques.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound features a chromene core, which is a bicyclic structure known for its diverse biological activities. Its structure includes:
- Sulfonamide Group : Enhances solubility and bioavailability.
- Ethylpiperidine Moiety : Contributes to the pharmacokinetic profile.
- Carboxamide Functional Group : Increases interaction with biological targets.
Biological Activities
Research indicates that compounds similar to N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide exhibit a range of biological activities, including:
-
Anticancer Properties :
- The chromene structure is associated with anticancer activity. Compounds with similar frameworks have shown cytotoxic effects against various cancer cell lines, including breast, colon, and cervical cancers .
- A study reported that derivatives of related sulfonamide compounds demonstrated significant inhibition of tumor growth in vivo .
-
Antimicrobial Activity :
- The presence of the sulfonamide group suggests potential antimicrobial properties. Similar compounds have exhibited activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, indicating a promising avenue for development as antimicrobial agents.
- Enzyme Inhibition :
Potential Therapeutic Applications
The unique combination of functional groups in this compound positions it as a candidate for several therapeutic applications:
Case Study 1: Anticancer Efficacy
A recent study synthesized various derivatives of chromene-based compounds, including this compound. These derivatives were tested against multiple cancer cell lines, revealing IC50 values that suggest strong anticancer activity, particularly in breast and colon cancer models.
Case Study 2: Antimicrobial Properties
Research into structurally similar sulfonamides demonstrated significant antimicrobial effects against Escherichia coli and Staphylococcus aureus. These findings support the hypothesis that this compound may also exhibit similar antimicrobial activity.
Mechanism of Action
The mechanism of action of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Sulfonamide Moieties
The sulfonamide group in the target compound is a critical structural feature. Modifications to this moiety significantly alter physicochemical and biological properties. Below is a comparison with key analogs:
Table 1: Comparison of Sulfonamide-Substituted Chromene Carboxamides
Key Observations :
Piperidine vs. Piperazine : The replacement of piperidine with piperazine (e.g., ) introduces an additional nitrogen atom, increasing hydrogen-bonding capacity and altering solubility .
Substituent Position : In BH37261 and BH37269, methyl groups at the 3- or 4-positions of the piperidine ring influence steric accessibility and binding interactions compared to the target compound’s 2-ethyl group .
Chromene Modifications : Compounds like N-(3-(1-benzylpiperidin-4-yl)propyl)-6-methoxy-4-oxo-chromene-2-carboxamide () include a methoxy group on the chromene core, which may enhance metabolic stability or modulate electronic effects .
Pharmacological and Physicochemical Implications
While direct pharmacological data for the target compound are absent in the evidence, insights can be extrapolated from analogs:
Biological Activity
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound featuring a chromene core, which is known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a chromene backbone, an ethylpiperidine moiety, and a sulfonamide group, which contribute to its potential pharmacological properties. Its molecular formula is with a molecular weight of 468.6 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C25H28N2O5S |
| Molecular Weight | 468.6 g/mol |
| CAS Number | 874355-72-3 |
Anticancer Activity
Research indicates that compounds with a chromene structure exhibit significant anticancer properties. For instance, studies have shown that chromene derivatives can induce apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition and caspase activation . The specific compound this compound has been suggested to possess similar mechanisms, potentially leading to G2/M cell-cycle arrest in tumor cells.
Antimicrobial Properties
The antimicrobial efficacy of chromene derivatives has been documented extensively. Compounds containing the chromene scaffold have demonstrated activity against various bacterial strains and fungi . The sulfonamide functionality in this compound may enhance this activity, making it a candidate for further exploration in antimicrobial drug development.
Other Pharmacological Activities
In addition to anticancer and antimicrobial effects, chromenes have been reported to exhibit antidiabetic, anticonvulsant, and anticholinesterase activities . The unique combination of functional groups in this compound suggests potential for multiple pharmacological actions.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of chromene derivatives. Modifications to the chromene structure can significantly impact their efficacy and selectivity. For example, variations in substituents on the phenyl ring or alterations in the piperidine moiety can lead to enhanced or diminished biological activity . This highlights the importance of systematic SAR studies in guiding future drug design efforts.
Case Studies and Research Findings
- Antitumor Mechanisms : A study by Anthony et al. (2007) demonstrated that certain 4H-chromene analogs induce apoptosis via tubulin interaction, leading to cancer cell death through caspase-dependent pathways .
- Antimicrobial Efficacy : Research conducted by Suvarna et al. (2017) indicated that various chromene derivatives exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Antidiabetic Potential : Soni et al. (2019) reported that specific chromene derivatives showed promising antidiabetic effects by enhancing insulin sensitivity and reducing blood glucose levels .
Q & A
Q. What are the common synthetic strategies for synthesizing N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide and related analogs?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of chromene or thienopyrimidine cores. For example, thieno[3,2-d]pyrimidine derivatives can react with amines (e.g., 2-ethylpiperidine) and sulfonylating agents under controlled conditions to introduce the sulfonylphenyl group . Chromene-2-carboxamide formation often employs coupling reagents like EDCI/HOBt for amide bond formation. Key steps include protecting group strategies (e.g., ethoxy or benzyl groups) and catalytic acid/base conditions (e.g., p-toluenesulfonic acid) to optimize yields . Characterization via NMR (¹H/¹³C) and mass spectrometry is critical for structural validation .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic analyses:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., ethylpiperidinyl sulfonyl protons at δ 1.2–3.0 ppm; chromene carbonyl at δ ~170 ppm in ¹³C NMR) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- X-ray Crystallography : Resolves bond angles/lengths in the sulfonylphenyl and chromene moieties, critical for confirming stereochemistry .
Q. What are the primary physicochemical properties influencing its research utility?
- Methodological Answer : Key properties include:
- LogP : Calculated via HPLC or computational tools (e.g., Schrödinger Suite) to assess lipophilicity, which impacts membrane permeability .
- Aqueous Solubility : Tested in PBS (pH 7.4) using shake-flask methods; poor solubility may necessitate formulation with cyclodextrins or co-solvents .
- Thermal Stability : Differential Scanning Calorimetry (DSC) determines melting points and degradation thresholds .
Advanced Research Questions
Q. How can researchers optimize the synthesis to address low yields in sulfonylation steps?
- Methodological Answer : Low yields in sulfonylation often stem from steric hindrance or competing side reactions. Strategies include:
Q. What methodologies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., kinase inhibition IC₅₀ values) may arise from assay conditions. Standardization steps:
- Assay Replicates : Perform triplicate measurements with positive/negative controls (e.g., staurosporine for kinase inhibition) .
- Cell Line Validation : Use authenticated cell lines (e.g., HEK293 vs. HeLa) to rule out context-dependent effects .
- Metabolic Stability Testing : Liver microsome assays identify rapid clearance issues, which may explain variability in in vivo efficacy .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide predicts binding poses to target proteins (e.g., kinases), guiding substituent modifications on the chromene or piperidine rings .
- ADMET Prediction : Tools like SwissADME forecast absorption/distribution (e.g., modifying the ethylpiperidinyl group to reduce P-glycoprotein efflux) .
- QSAR Studies : Correlate structural features (e.g., sulfonyl group electronegativity) with bioactivity to prioritize synthetic targets .
Q. What strategies mitigate in vivo rapid clearance observed in preclinical studies?
- Methodological Answer : Rapid clearance is common with piperidine-containing compounds. Solutions include:
- Prodrug Design : Introduce ester or phosphate groups on the carboxamide to enhance plasma stability .
- PEGylation : Conjugate polyethylene glycol (PEG) to the sulfonylphenyl group to prolong half-life .
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to assess metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
